molecular formula C13H18BrFN2O B1406950 2-(4-(3-Bromo-5-fluorobenzyl)piperazin-1-yl)ethanol CAS No. 1517702-62-3

2-(4-(3-Bromo-5-fluorobenzyl)piperazin-1-yl)ethanol

Cat. No.: B1406950
CAS No.: 1517702-62-3
M. Wt: 317.2 g/mol
InChI Key: UEOQZEFMKYOAMW-UHFFFAOYSA-N
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Description

2-(4-(3-Bromo-5-fluorobenzyl)piperazin-1-yl)ethanol is a chemical compound that features a piperazine ring substituted with a 3-bromo-5-fluorobenzyl group and an ethanol moiety

Chemical Reactions Analysis

Types of Reactions

2-(4-(3-Bromo-5-fluorobenzyl)piperazin-1-yl)ethanol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide or ammonia for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol group would yield an aldehyde or carboxylic acid, while substitution of the bromine atom could result in a variety of functionalized derivatives .

Scientific Research Applications

2-(4-(3-Bromo-5-fluorobenzyl)piperazin-1-yl)ethanol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-(3-Bromo-5-fluorobenzyl)piperazin-1-yl)ethanol is not fully understood, but it is believed to interact with specific molecular targets and pathways. The piperazine ring may play a role in binding to receptors or enzymes, while the bromine and fluorine atoms could influence the compound’s reactivity and selectivity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(4-Bromophenyl)piperazin-1-yl)ethanol
  • 2-(4-(3-Chlorobenzyl)piperazin-1-yl)ethanol
  • 2-(4-(3-Trifluoromethylbenzyl)piperazin-1-yl)ethanol

Uniqueness

2-(4-(3-Bromo-5-fluorobenzyl)piperazin-1-yl)ethanol is unique due to the presence of both bromine and fluorine atoms on the benzyl group, which can significantly affect its chemical properties and biological activity. This dual substitution pattern may offer advantages in terms of reactivity and selectivity compared to similar compounds .

Properties

IUPAC Name

2-[4-[(3-bromo-5-fluorophenyl)methyl]piperazin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrFN2O/c14-12-7-11(8-13(15)9-12)10-17-3-1-16(2-4-17)5-6-18/h7-9,18H,1-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEOQZEFMKYOAMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)CC2=CC(=CC(=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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